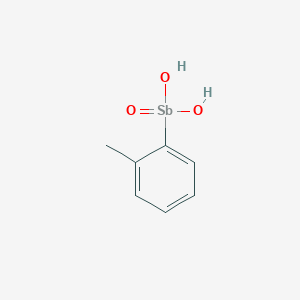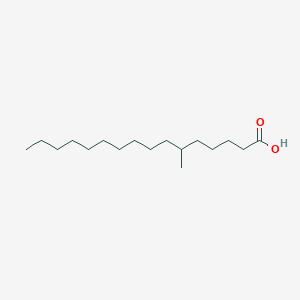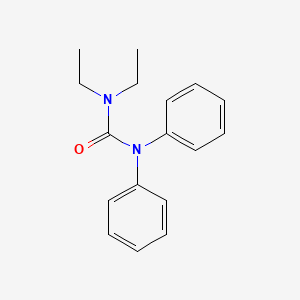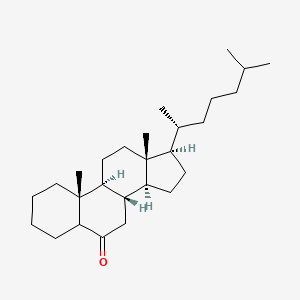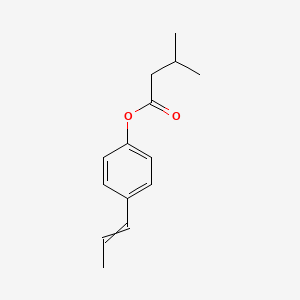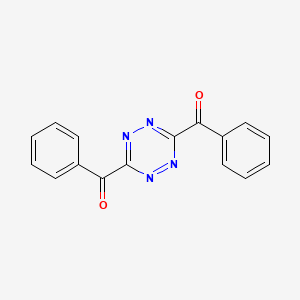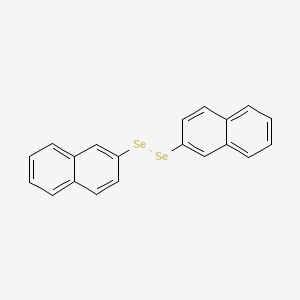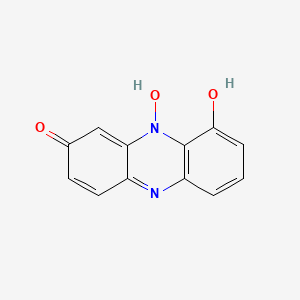
Nickel;tin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel-tin compounds are an intriguing class of materials that combine the properties of both nickel and tin. Nickel is a transition metal known for its strength, corrosion resistance, and magnetic properties, while tin is a post-transition metal known for its malleability and resistance to corrosion. When combined, these elements form intermetallic compounds that have unique properties and applications in various fields, including electronics, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel-tin compounds can be synthesized through various methods, including:
Solid-State Reactions: This method involves mixing nickel and tin powders and heating them at high temperatures to form intermetallic compounds. The reaction conditions typically include temperatures ranging from 600°C to 1000°C and inert atmospheres to prevent oxidation.
Electrodeposition: This method involves the electrochemical deposition of nickel and tin from a solution containing their respective salts. The process parameters, such as current density, temperature, and electrolyte composition, are carefully controlled to achieve the desired composition and properties of the nickel-tin compound.
Mechanical Alloying: This method involves the mechanical mixing of nickel and tin powders using high-energy ball milling. The repeated fracturing and welding of the powders during milling lead to the formation of intermetallic compounds.
Industrial Production Methods
In industrial settings, nickel-tin compounds are often produced using large-scale solid-state reactions or electrodeposition techniques. These methods are optimized for high yield and consistent quality. For example, the electrodeposition process can be scaled up by using large electrochemical cells and continuous plating lines.
Chemical Reactions Analysis
Types of Reactions
Nickel-tin compounds undergo various chemical reactions, including:
Oxidation: Nickel-tin compounds can be oxidized to form oxides of nickel and tin. For example, heating nickel-tin compounds in the presence of oxygen can lead to the formation of nickel oxide (NiO) and tin oxide (SnO₂).
Reduction: Nickel-tin compounds can be reduced using reducing agents such as hydrogen gas or carbon monoxide. This process can produce pure nickel and tin metals.
Substitution: Nickel-tin compounds can undergo substitution reactions where one element is replaced by another. For example, reacting nickel-tin compounds with halogens can lead to the formation of nickel halides and tin halides.
Common Reagents and Conditions
Common reagents used in the reactions of nickel-tin compounds include oxygen, hydrogen gas, carbon monoxide, and halogens. The reaction conditions vary depending on the desired products but typically involve high temperatures and controlled atmospheres.
Major Products Formed
The major products formed from the reactions of nickel-tin compounds include nickel oxide, tin oxide, nickel halides, and tin halides. These products have various applications in catalysis, electronics, and materials science.
Scientific Research Applications
Nickel-tin compounds have a wide range of scientific research applications, including:
Electronics: Nickel-tin compounds are used in the production of solder materials for electronic components. They provide excellent mechanical strength and corrosion resistance, making them ideal for use in harsh environments.
Catalysis: Nickel-tin compounds are used as catalysts in various chemical reactions, including hydrogenation and dehydrogenation reactions. Their unique properties, such as high surface area and catalytic activity, make them valuable in industrial processes.
Materials Science: Nickel-tin compounds are studied for their unique mechanical and thermal properties. They are used in the development of advanced materials for aerospace, automotive, and energy applications.
Biomedical Applications: Nickel-tin compounds are explored for their potential use in biomedical devices and implants due to their biocompatibility and corrosion resistance.
Mechanism of Action
The mechanism of action of nickel-tin compounds depends on their specific application. In catalysis, for example, the compounds provide active sites for chemical reactions to occur. The nickel atoms in the compound can adsorb and activate reactant molecules, while the tin atoms can modify the electronic properties of the active sites, enhancing the catalytic activity.
In electronic applications, nickel-tin compounds provide mechanical strength and electrical conductivity, ensuring reliable performance of solder joints and other components. The unique combination of nickel and tin properties allows for the formation of strong, conductive, and corrosion-resistant materials.
Comparison with Similar Compounds
Nickel-tin compounds can be compared with other intermetallic compounds, such as:
Nickel-Copper Compounds: These compounds are known for their excellent electrical conductivity and corrosion resistance. nickel-tin compounds offer better mechanical strength and higher melting points.
Nickel-Aluminum Compounds: These compounds are used in high-temperature applications due to their excellent thermal stability. Nickel-tin compounds, on the other hand, provide better corrosion resistance and are more suitable for electronic applications.
Tin-Copper Compounds: These compounds are commonly used in solder materials for electronics. While they offer good electrical conductivity, nickel-tin compounds provide superior mechanical strength and corrosion resistance.
Properties
Molecular Formula |
NiSn |
|---|---|
Molecular Weight |
177.40 g/mol |
IUPAC Name |
nickel;tin |
InChI |
InChI=1S/Ni.Sn |
InChI Key |
CLDVQCMGOSGNIW-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Sn] |
Related CAS |
12059-23-3 68849-07-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


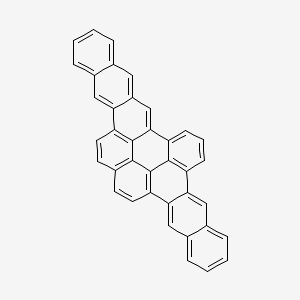
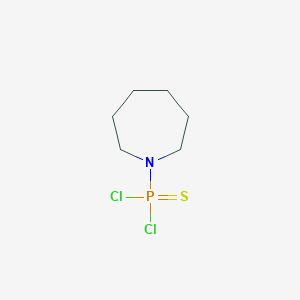
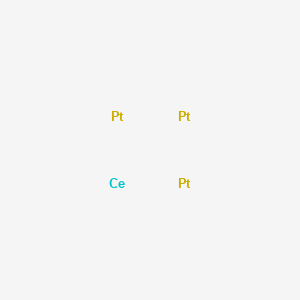
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)


